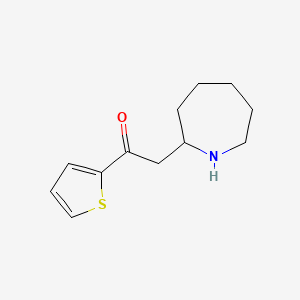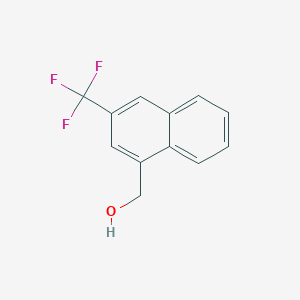
1-(Difluoromethoxy)-2-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethoxy)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-2-methoxynaphthalene typically involves the introduction of the difluoromethoxy group into a naphthalene derivative. One common method is the reaction of 2-methoxynaphthalene with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and optimized reaction conditions can streamline the production process, making it more efficient and cost-effective .
化学反応の分析
Types of Reactions: 1-(Difluoromethoxy)-2-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the naphthalene ring .
科学的研究の応用
1-(Difluoromethoxy)-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of fluorine’s effects on biological systems, including enzyme inhibition and protein interactions.
作用機序
The mechanism by which 1-(Difluoromethoxy)-2-methoxynaphthalene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
- 1-(Trifluoromethoxy)-2-methoxynaphthalene
- 1-(Difluoromethoxy)-2-ethoxynaphthalene
- 1-(Difluoromethoxy)-2-hydroxynaphthalene
Comparison: 1-(Difluoromethoxy)-2-methoxynaphthalene is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct physicochemical properties. Compared to its analogs, such as 1-(Trifluoromethoxy)-2-methoxynaphthalene, the difluoromethoxy group provides a different balance of electronic and steric effects, potentially leading to variations in reactivity and biological activity .
特性
分子式 |
C12H10F2O2 |
|---|---|
分子量 |
224.20 g/mol |
IUPAC名 |
1-(difluoromethoxy)-2-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16-12(13)14/h2-7,12H,1H3 |
InChIキー |
CIEGHBNAQPHKQF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)
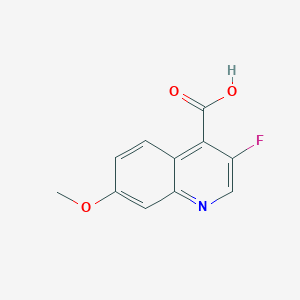
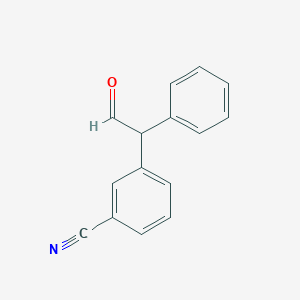


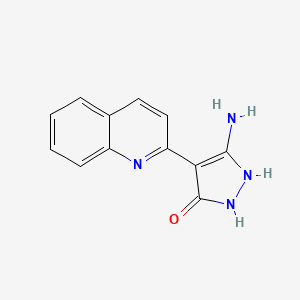
![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)


![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)
